N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS No.: 941883-68-7
Cat. No.: VC7410748
Molecular Formula: C25H22N2O3S2
Molecular Weight: 462.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941883-68-7 |
|---|---|
| Molecular Formula | C25H22N2O3S2 |
| Molecular Weight | 462.58 |
| IUPAC Name | N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H22N2O3S2/c1-32(29,30)22-13-9-20(10-14-22)16-24(28)27-25-26-23(17-31-25)21-11-7-19(8-12-21)15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,27,28) |
| Standard InChI Key | PLOFPWAOVCGULR-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its electron-rich properties and role in bioactive molecules .
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Benzylphenyl group: A biphenyl system with a benzyl substituent, contributing to hydrophobic interactions and structural rigidity.
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Methylsulfonylphenyl acetamide: A sulfonamide-linked acetamide moiety, often associated with enzyme inhibition and metabolic stability.
The molecular formula is C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a molecular weight of 450.57 g/mol. The IUPAC name systematically describes the connectivity: N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 941883-68-7 |
| Molecular Formula | C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 450.57 g/mol |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
| InChI Key | MYIJTSDQQWONCT-UHFFFAOYSA-N |
Solubility and Stability
While solubility data for the specific compound are unavailable, structural analogs with sulfonamide groups typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves multi-step organic reactions:
Step 1: Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic conditions . For example:
This step often employs solvents like ethanol or dichloromethane at reflux temperatures.
Step 2: Benzylphenyl Substitution
A Friedel-Crafts alkylation introduces the benzylphenyl group using benzyl chloride and a Lewis catalyst (e.g., AlCl<sub>3</sub>). The reaction proceeds via electrophilic aromatic substitution:
Step 3: Sulfonylation and Acetamide Coupling
The methylsulfonyl group is introduced through sulfonation using methylsulfonyl chloride in pyridine. Subsequent acetamide coupling employs EDC/HOBt-mediated reactions to link the sulfonamide to the thiazole nitrogen.
Industrial Optimization
Scalable production utilizes continuous flow reactors to enhance reaction efficiency and yield. Purification involves high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures. Industrial batches achieve >95% purity, critical for pharmaceutical applications.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The methylsulfonyl group is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibition, implicated in anti-inflammatory applications. Molecular docking studies predict that the compound’s sulfonamide moiety interacts with COX-2’s hydrophobic pocket, analogous to celecoxib.
Anticancer Activity
Thiazole-containing compounds often inhibit kinase pathways. For example, dasatinib (a thiazole derivative) targets BCR-ABL tyrosine kinase . While unverified for this compound, its benzylphenyl group may facilitate intercalation into DNA or inhibition of topoisomerase II.
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